molecular formula C11H9BrO2S B8121881 Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B8121881
M. Wt: 285.16 g/mol
InChI Key: BERCDIQVCIDCMU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 360576-01-8) is a brominated benzo[b]thiophene derivative with a methyl ester group at position 2 and substituents at positions 3 (methyl) and 6 (bromo). Its molecular formula is C₁₀H₇BrO₂S, and it has a molecular weight of 271.13 g/mol . This compound is primarily used as a synthetic intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the reactivity of its bromine substituent .

Properties

IUPAC Name

methyl 6-bromo-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERCDIQVCIDCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is constructed via cyclization of a substituted benzene precursor with a sulfur-containing reagent. A representative protocol involves:

Starting Materials :

  • 3-Methylphenol

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃)

Procedure :

  • Alkylation : 3-Methylphenol is reacted with methyl thioglycolate in dimethylformamide (DMF) at 90°C for 1 hour in the presence of K₂CO₃. This step forms the thioether intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (e.g., NaOCH₃ in methanol) to yield 3-methylbenzo[b]thiophene-2-carboxylic acid. Acidification with HCl precipitates the product, which is recrystallized from ethanol.

Yield : 74% (crude), 67% after recrystallization.

Esterification of the Carboxylic Acid

The carboxylic acid at position 2 is esterified to enhance stability and solubility:

Reagents :

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

Procedure :

  • The carboxylic acid is treated with SOCl₂ at reflux to form the acyl chloride.

  • Methanol is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.

  • The product, methyl 3-methylbenzo[b]thiophene-2-carboxylate, is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate).

Yield : 85–90%.

Regioselective Bromination at Position 6

Bromination is achieved using a directed metalation strategy to ensure positional specificity:

Reagents :

  • Sodium 2,2,6,6-tetramethylpiperidide (Na-TMP)

  • 1,1,2,2-Tetrabromoethane (Br₂HCCHBr₂)

Procedure :

  • Deprotonation : Methyl 3-methylbenzo[b]thiophene-2-carboxylate is treated with Na-TMP in hexane at 25°C for 30 minutes. The strong base deprotonates the aromatic ring at position 6, guided by the electron-donating methyl group at position 3.

  • Electrophilic Bromination : Br₂HCCHBr₂ is added at −78°C, and the reaction is stirred for 1 hour. The low temperature minimizes side reactions.

  • Workup : The mixture is quenched with water, and the product is extracted with ethyl acetate. Purification via reverse-phase HPLC (methanol/water gradient) removes unreacted starting material and byproducts.

Yield : 81% isolated yield.

Optimization of Reaction Conditions

Bromination Temperature and Solvent Effects

ConditionSolventTemperature (°C)Yield (%)
StandardHexane−7881
Elevated TemperatureTHF058
Polar Aprotic SolventDMF−7863

Lower temperatures in non-polar solvents favor regioselectivity and minimize electrophilic attack at alternative positions.

Base Stoichiometry in Directed Metalation

Equivalents of Na-TMPYield (%)Purity (%)
1.06572
1.58189
2.07885

A 1.5:1 molar ratio of Na-TMP to substrate optimizes both yield and purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 7.32–7.89 (m, 3H, aromatic).

  • ¹³C NMR : δ 167.2 (C=O), 141.5 (C-Br), 126.8–134.2 (aromatic carbons).

  • IR : 1705 cm⁻¹ (C=O), 615 cm⁻¹ (C-Br).

X-ray Crystallography

Single-crystal analysis confirms the ester group at position 2 and bromine at position 6, with a planar dihedral angle of 3.2° between the thiophene and benzene rings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that are crucial in the development of kinase inhibitors and anti-inflammatory drugs. The presence of the bromine atom enhances its reactivity, making it suitable for substitution reactions with nucleophiles such as amines and thiols, which can lead to the formation of biologically active derivatives .

Case Study: Kinase Inhibitors
Research has shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that the compound could be transformed into a potent inhibitor scaffold through microwave-assisted synthesis, significantly increasing yield and efficiency .

Organic Electronics

Organic Semiconductors
This compound plays a crucial role in the development of organic semiconductors used in electronic devices. Its unique electronic properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The structural features of this compound contribute to enhanced charge transport properties, which are essential for efficient device performance .

Application AreaKey FeaturesExample Uses
Medicinal ChemistryIntermediate for kinase inhibitorsCancer treatment
Organic ElectronicsOrganic semiconductorsOLEDs, OFETs
Material ScienceAdvanced materialsField-effect transistors

Material Science

Fabrication of Advanced Materials
In material science, this compound is utilized in the fabrication of advanced materials due to its ability to form stable thin films. These films are critical for applications in sensors and other electronic devices where stability and conductivity are paramount .

Case Study: Thin Film Transistors
Research has indicated that thin films created from this compound exhibit excellent electrical properties, making them suitable for use in thin-film transistors. The incorporation of methyl groups alongside bromine enhances the film's mechanical stability while maintaining high electrical conductivity .

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the carboxylate ester group can influence its binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at position 6 (as in the target compound) enhances electrophilic reactivity compared to bromine at position 4 (e.g., CAS 62224-16-2), making it more suitable for coupling reactions .

Physicochemical Properties

Critical physicochemical data for selected compounds are summarized below:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound Not reported Not reported Soluble in THF Stable under inert gas
Methyl 4-bromobenzo[b]thiophene-2-carboxylate Not reported Not reported Soluble in DCM Sensitive to hydrolysis
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate Not reported Not reported Soluble in MeOH Stable at 2–8°C
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Not reported Not reported Not reported Light-sensitive

Key Observations :

  • Limited melting/boiling point data are available for these compounds, highlighting a gap in the literature.
  • The target compound’s solubility in THF aligns with its use in Suzuki-Miyaura reactions, where THF/H₂O mixtures are common solvents .

Suzuki-Miyaura Cross-Coupling

The target compound participates in Suzuki-Miyaura reactions due to its bromine substituent. Comparative reactivity with analogs:

Compound Name Reaction Yield (Typical) Key Partners (Boronic Acids) Reference
This compound 60–80% Aryl, heteroaryl boronic acids
Methyl 4-bromobenzo[b]thiophene-2-carboxylate 40–50% Limited scope
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate <30% Requires Pd catalysts

Key Observations :

  • Bromine at position 6 (target compound) provides higher yields than chlorine analogs due to better leaving-group ability.

Biological Activity

Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on its benzothiophene scaffold. This unique structure contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.4
A54920.1
HeLa18.7

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The study revealed that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A one-pot lithiation-formylation-cyclization strategy, adapted from benzo[b]thiophene synthesis, is a viable approach. For example, methylthiobenzene derivatives can undergo double lithiation using n-BuLi and TMEDA at 0–25°C, followed by formylation with DMF and acid quenching to yield the benzo[b]thiophene core . Bromination at the 6-position may require electrophilic substitution using NBS or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Optimization involves controlling stoichiometry (e.g., excess DMF for formylation) and reaction time (24–48 hours for cyclization). Yield improvements are achievable via inert-atmosphere techniques (N₂/Ar) and low-temperature lithiation to minimize side reactions.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for benzo[b]thiophene protons) and ester carbonyl signals (δ ~165 ppm). The bromine substituent induces deshielding, shifting neighboring protons upfield .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve regiochemistry of bromine and methyl groups (see Advanced Question 3) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software confirm the structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : SHELXT automates space-group determination and initial structure solution using single-crystal diffraction data. Key steps:

Data Collection : High-resolution (<1.0 Å) data minimizes errors in bromine positioning due to its high electron density.

Structure Solution : SHELXT’s dual-space algorithm identifies heavy atoms (Br, S) first, followed by lighter atoms (C, O).

Refinement (SHELXL) : Challenges include modeling disorder in the methyl or ester groups. Use anisotropic displacement parameters for Br and S atoms. Convergence criteria: R₁ < 0.05 for high-resolution data .

Q. What mechanistic insights explain the regioselective bromination in the synthesis of this compound, and how do substituents influence reactivity?

  • Methodological Answer : Bromination at the 6-position is governed by electronic and steric effects. The 3-methyl group directs electrophiles para to itself via steric hindrance, while the electron-rich thiophene ring activates the 6-position for electrophilic substitution. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimental validation: Competitive bromination of methyl-substituted analogs shows >90% selectivity for the 6-position when the 3-methyl group is present .

Q. How can conflicting data from different synthetic batches be systematically analyzed to identify impurity sources or reaction pathway deviations?

  • Methodological Answer :
  • HPLC-MS/Purity Analysis : Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to detect byproducts. Compare retention times and MS fragmentation patterns with standards .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., over-lithiation or premature quenching).
  • Contradiction Resolution : If crystallography and NMR disagree on substituent positions, validate via NOESY (through-space correlations) or SCXRD .

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